molecular formula C11H12O B1587119 5-Methyl-2-tetralone CAS No. 4242-15-3

5-Methyl-2-tetralone

Cat. No.: B1587119
CAS No.: 4242-15-3
M. Wt: 160.21 g/mol
InChI Key: ISBHQRSVUQBOMI-UHFFFAOYSA-N
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Description

5-Methyl-2-tetralone: is an organic compound with the molecular formula C11H12O. It is a bicyclic ketone, specifically a derivative of tetralin, which is a hydrogenated form of naphthalene.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body

Mode of Action

It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 5-Methyl-2-tetralone may also undergo similar reactions. The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds are known to participate in various biochemical reactions, such as the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Similar compounds are known to undergo various chemical reactions, leading to the formation of different products . These products can have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability . .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active compounds. It interacts with several enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the formation of oximes and hydrazones through reactions with hydroxylamine and hydrazine . These interactions are crucial for the synthesis of various pharmaceuticals and organic compounds.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce apoptosis in certain cell types, suggesting that this compound may have similar effects . It can also modulate cellular responses by interacting with specific receptors and enzymes within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can form stable complexes with certain enzymes, altering their activity and leading to changes in gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to changes in their biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within the cell. For instance, it may participate in oxidation-reduction reactions, contributing to the synthesis and degradation of other organic compounds . These metabolic interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or endoplasmic reticulum, where it can interact with specific enzymes and proteins . These localization patterns are important for understanding the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-tetralone can be synthesized through several methods. One common approach involves the cyclization of 4-methylphenylbutanoic acid using polyphosphoric acid or methanesulfonic acid as catalysts. Another method includes the reduction of 5-methyl-2-naphthol using sodium borohydride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-methyl-2-naphthol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-tetralone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-tetralone is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity.

Properties

IUPAC Name

5-methyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBHQRSVUQBOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399872
Record name 5-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4242-15-3
Record name 5-Methyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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